

Application Notes and Protocols for Amidine Cyclization with Butyramidine Hydrochloride

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Compound of Interest

Compound Name: *Butyramidine hydrochloride*

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These application notes provide a detailed protocol for the cyclization of **butyramidine hydrochloride** with a 1,3-dicarbonyl compound to synthesize substituted pyrimidines. This reaction, a variant of the Pinner synthesis, is a fundamental method for constructing the pyrimidine core, a scaffold present in numerous biologically active molecules and pharmaceuticals.

Introduction

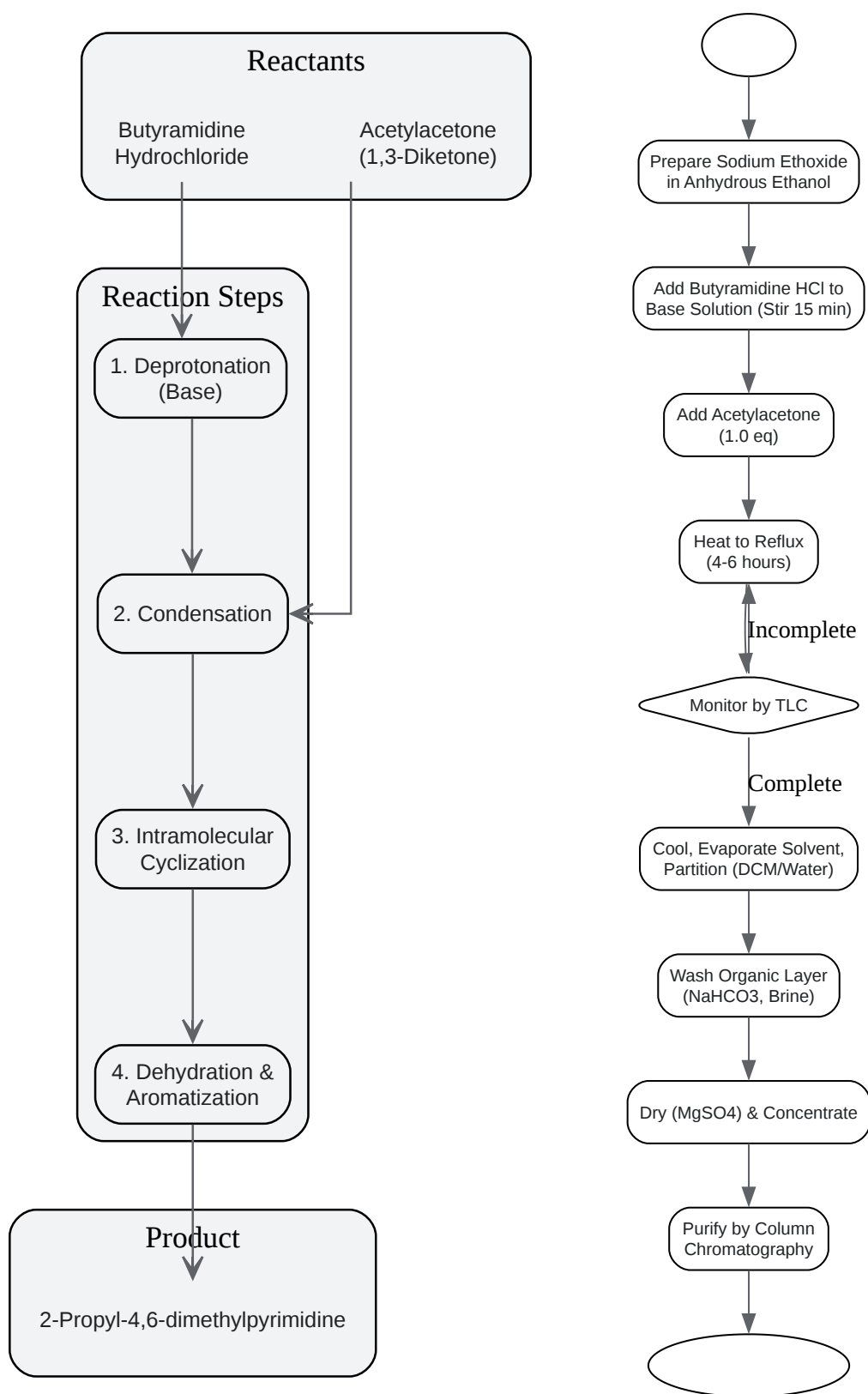
The cyclocondensation of amidines with 1,3-dicarbonyl compounds is a robust and widely used strategy for the synthesis of pyrimidine derivatives.^{[1][2][3]} **Butyramidine hydrochloride**, a readily available starting material, can be utilized to introduce a propyl group at the 2-position of the pyrimidine ring. The reaction typically proceeds by first neutralizing the hydrochloride salt to generate the free amidine base, which then undergoes a condensation reaction with the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

This document outlines a general protocol for this transformation, using acetylacetone as a representative 1,3-dicarbonyl partner to yield 2-propyl-4,6-dimethylpyrimidine. The principles and conditions described can be adapted for other 1,3-dicarbonyl compounds, such as β -keto esters, to access a variety of substituted pyrimidines.

Reaction Principle

The core of this protocol is the Pinner pyrimidine synthesis, which involves the condensation of an amidine with a β -dicarbonyl compound.^[1] When using an amidine hydrochloride salt, a base is required to liberate the free amidine, which acts as a dinucleophile. The reaction with a β -diketone like acetylacetone can be summarized as follows:

- Deprotonation: The base neutralizes the **butyramidine hydrochloride** to form the free butyramidine.
- Condensation: One of the amino groups of the butyramidine attacks one of the carbonyl groups of the acetylacetone, forming a hemiaminal intermediate, which then dehydrates to an enamine.
- Cyclization: The second amino group of the amidine attacks the remaining carbonyl group, leading to a dihydropyrimidine intermediate.
- Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrimidine ring.



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References

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